Cas no 610760-01-5 (3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate)

3-(2-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a synthetic flavonoid derivative with a methanesulfonate ester functional group. This compound is of interest in medicinal chemistry due to its potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting inflammation or oxidative stress pathways. The methanesulfonate group enhances solubility and reactivity, facilitating further derivatization. Its chromene core provides a rigid scaffold for structural modifications, while the 2-methoxyphenyl substitution may influence binding affinity in biological systems. The compound's purity and stability make it suitable for research applications, including structure-activity relationship studies and the development of novel therapeutic agents.
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate structure
610760-01-5 structure
商品名:3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
CAS番号:610760-01-5
MF:C18H16O6S
メガワット:360.381044387817
CID:6135796
PubChem ID:1595695

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate 化学的及び物理的性質

名前と識別子

    • 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
    • [3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] methanesulfonate
    • 4H-1-Benzopyran-4-one, 3-(2-methoxyphenyl)-2-methyl-7-[(methylsulfonyl)oxy]-
    • VU0606011-1
    • F3228-0081
    • AKOS002164119
    • Z374511290
    • SR-01000259903-1
    • SR-01000259903
    • 610760-01-5
    • インチ: 1S/C18H16O6S/c1-11-17(13-6-4-5-7-15(13)22-2)18(19)14-9-8-12(10-16(14)23-11)24-25(3,20)21/h4-10H,1-3H3
    • InChIKey: DZQPMUQKKBUAPU-UHFFFAOYSA-N
    • ほほえんだ: C1(C)OC2=CC(OS(C)(=O)=O)=CC=C2C(=O)C=1C1=CC=CC=C1OC

計算された属性

  • せいみつぶんしりょう: 360.06675940g/mol
  • どういたいしつりょう: 360.06675940g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 647
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 87.3Ų

じっけんとくせい

  • 密度みつど: 1.353±0.06 g/cm3(Predicted)
  • ふってん: 557.5±50.0 °C(Predicted)

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3228-0081-1mg
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
610760-01-5 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3228-0081-30mg
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
610760-01-5 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3228-0081-10μmol
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
610760-01-5 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3228-0081-3mg
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
610760-01-5 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3228-0081-2μmol
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
610760-01-5 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3228-0081-40mg
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
610760-01-5 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3228-0081-5mg
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
610760-01-5 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3228-0081-4mg
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
610760-01-5 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3228-0081-20mg
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
610760-01-5 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3228-0081-20μmol
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
610760-01-5 90%+
20μl
$79.0 2023-04-26

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate 関連文献

3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonateに関する追加情報

3-(2-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate (CAS No. 610760-01-5)

The compound 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate (CAS No. 610760-01-5) is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and material science. This compound is characterized by its complex structure, which includes a chromen ring system, a methoxyphenyl group, and a methanesulfonate ester moiety. The chromen framework, a benzopyran derivative, is known for its versatile reactivity and potential biological activity, making it a focal point in contemporary research.

Recent studies have highlighted the importance of methanesulfonate esters in organic synthesis, particularly as leaving groups in nucleophilic substitution reactions. The presence of the methoxyphenyl group introduces additional electronic effects, enhancing the compound's reactivity and making it an attractive substrate for various chemical transformations. Moreover, the 4H-chromen system exhibits unique photophysical properties, which have been explored in the development of advanced materials such as organic light-emitting diodes (OLEDs) and sensors.

The synthesis of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have employed methodologies such as Suzuki-Miyaura coupling, Stille coupling, and Friedel-Crafts alkylation to construct the chromen framework. The introduction of the methoxyphenyl group and the methanesulfonate ester moiety has been achieved through carefully optimized reaction conditions to ensure high yields and purity.

In terms of applications, this compound has shown promise in drug discovery efforts targeting various diseases. The chromen system is known to exhibit anti-inflammatory, antioxidant, and anticancer activities, which have been extensively studied in preclinical models. Recent findings suggest that the methoxyphenyl substituent enhances the compound's bioavailability and pharmacokinetic profile, making it a strong candidate for further development in therapeutic applications.

Furthermore, the methanesulfonate ester group has been utilized in click chemistry approaches to create bioconjugates for targeted drug delivery systems. This approach leverages the reactivity of the ester group to form stable bonds with biomolecules such as peptides and antibodies, enabling precise delivery of therapeutic agents to specific tissues or cells.

From a materials science perspective, the compound's electronic properties have been investigated for use in organic electronics. The chromen framework's ability to undergo photochemical reactions makes it suitable for applications in photovoltaic devices and light-responsive materials. Researchers have reported significant progress in optimizing the compound's electronic characteristics through strategic substitution patterns and structural modifications.

In conclusion, 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate (CAS No. 610760-015) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.

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